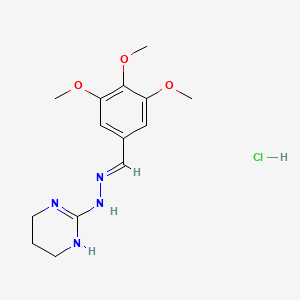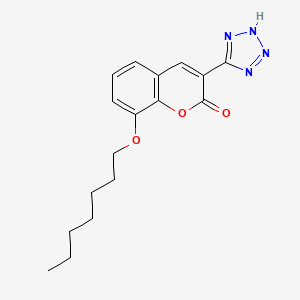
2H-1-Benzopyran-2-one, 8-(heptyloxy)-3-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 8-(heptyloxy)-3-(1H-tetrazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(heptyloxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, including the formation of the benzopyran core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Heptyloxy Group: This step may involve etherification reactions using heptyl halides and suitable bases.
Attachment of the Tetrazolyl Group: This can be done through azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 8-(heptyloxy)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(heptyloxy)-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one derivatives: Compounds with similar benzopyran cores but different substituents.
Tetrazole-containing compounds: Molecules that contain the tetrazole ring but differ in other structural aspects.
Uniqueness
2H-1-Benzopyran-2-one, 8-(heptyloxy)-3-(1H-tetrazol-5-yl)- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
76239-33-3 |
|---|---|
Fórmula molecular |
C17H20N4O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
8-heptoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C17H20N4O3/c1-2-3-4-5-6-10-23-14-9-7-8-12-11-13(16-18-20-21-19-16)17(22)24-15(12)14/h7-9,11H,2-6,10H2,1H3,(H,18,19,20,21) |
Clave InChI |
CMELHFFEZFIORR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14438351.png)
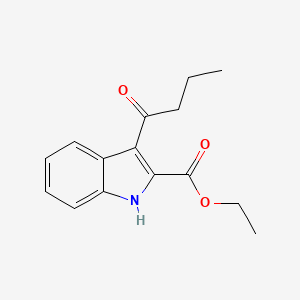
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
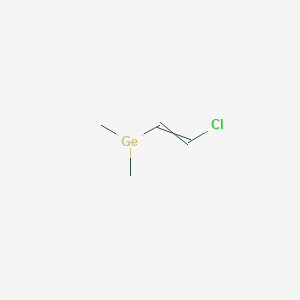
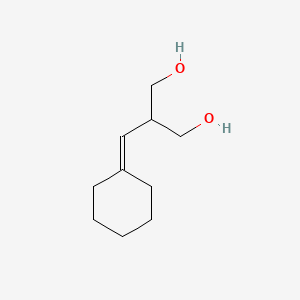
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
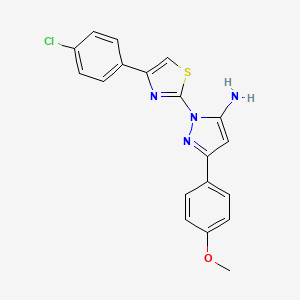


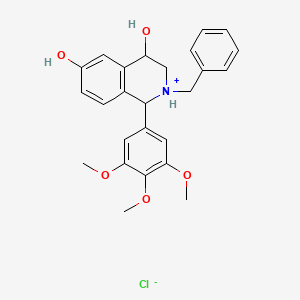
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)

